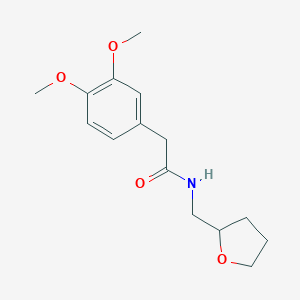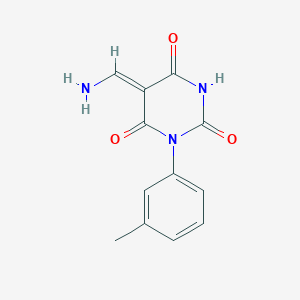![molecular formula C26H29ClN2O4S B333214 ETHYL 6-(TERT-BUTYL)-2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B333214.png)
ETHYL 6-(TERT-BUTYL)-2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 6-(TERT-BUTYL)-2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include tert-butyl dimethylsilyl chloride, N,N-dimethylmethylene ammonium chloride, and diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 6-(TERT-BUTYL)-2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
ETHYL 6-(TERT-BUTYL)-2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of ETHYL 6-(TERT-BUTYL)-2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another complex organic compound with potential biological activity.
Lycogarubin C: A compound synthesized through a multi-step process involving tert-butyl dimethylsilyl chloride.
Uniqueness
Its benzothiophene core and isoxazole moiety make it particularly interesting for medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C26H29ClN2O4S |
|---|---|
Molekulargewicht |
501 g/mol |
IUPAC-Name |
ethyl 6-tert-butyl-2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H29ClN2O4S/c1-6-32-25(31)21-17-12-11-15(26(3,4)5)13-19(17)34-24(21)28-23(30)20-14(2)33-29-22(20)16-9-7-8-10-18(16)27/h7-10,15H,6,11-13H2,1-5H3,(H,28,30) |
InChI-Schlüssel |
YMLREHZPAKSJOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((E)-1-{3-BROMO-5-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(2-THIENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B333131.png)
![Isopropyl 2-({[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B333132.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(2,4-dichloroanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B333137.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B333138.png)
![Isopropyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333141.png)
![Isopropyl 4-(aminocarbonyl)-5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B333142.png)
![5-(4-bromophenyl)-3-chloro-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333143.png)
![ethyl 2-chloro-5-[[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B333146.png)
![isopropyl 2-[(phenylsulfonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333148.png)
![(E)-3-(2-CHLOROPHENYL)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-2-PROPENAMIDE](/img/structure/B333155.png)

![5-(4-Bromophenyl)-3-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B333157.png)
